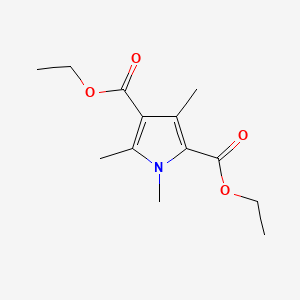
3-(4-nitrophenoxy)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrophenoxy)-N-phenylbenzamide, also known as GW501516, is a selective agonist of PPARδ (peroxisome proliferator-activated receptor delta) that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-(4-nitrophenoxy)-N-phenylbenzamide works by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved lipid and glucose homeostasis, as well as increased endurance and exercise capacity.
Biochemical and Physiological Effects
Studies have shown that 3-(4-nitrophenoxy)-N-phenylbenzamide has a number of biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, improve lipid metabolism, and increase endurance and exercise capacity. Additionally, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-nitrophenoxy)-N-phenylbenzamide in lab experiments is its selectivity for PPARδ, which allows for more specific and targeted effects. Additionally, it has been shown to be well-tolerated and safe in animal studies. However, limitations include the potential for off-target effects and the need for further research to fully understand its long-term safety and efficacy.
Orientations Futures
There are a number of potential future directions for research on 3-(4-nitrophenoxy)-N-phenylbenzamide. One area of interest is its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Additionally, it may have applications in improving exercise performance and endurance. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-(4-nitrophenoxy)-N-phenylbenzamide involves the reaction of 4-nitrophenol with phenylacetic acid, followed by the conversion of the resulting phenyl 4-nitrophenyl ether to 3-(4-nitrophenoxy)benzoic acid. This is then coupled with N-phenylglycine and activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 3-(4-nitrophenoxy)-N-phenylbenzamide.
Applications De Recherche Scientifique
Research on 3-(4-nitrophenoxy)-N-phenylbenzamide has primarily focused on its potential therapeutic applications in various fields. It has been shown to have positive effects on lipid metabolism, insulin sensitivity, and exercise endurance. Additionally, it has been studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
Propriétés
IUPAC Name |
3-(4-nitrophenoxy)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(20-15-6-2-1-3-7-15)14-5-4-8-18(13-14)25-17-11-9-16(10-12-17)21(23)24/h1-13H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFCYDYJDDCCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitrophenoxy)-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)

![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)